molecular formula C17H15ClFNO3 B2828948 {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE CAS No. 876528-48-2

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE

Cat. No.: B2828948
CAS No.: 876528-48-2
M. Wt: 335.76
InChI Key: VWDLYAVDRLXLIA-UHFFFAOYSA-N
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Description

{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 2-fluorobenzoate is a synthetic organic compound characterized by a benzoate ester core modified with a 2-fluoro substituent on the aromatic ring. The ester’s oxygen is further functionalized via a carbamoylmethyl group, which is substituted with a 2-(4-chlorophenyl)ethyl moiety.

The compound’s molecular formula is inferred as C₁₇H₁₄ClFNO₃, with a molar mass of approximately 349.75 g/mol. The 4-chlorophenyl group in the carbamoyl side chain may contribute to lipophilicity, influencing membrane permeability or receptor binding in biological systems.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-13-7-5-12(6-8-13)9-10-20-16(21)11-23-17(22)14-3-1-2-4-15(14)19/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDLYAVDRLXLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylacetonitrile with ethylamine to form an intermediate, which is then reacted with 2-fluorobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the creation of new polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between the target compound and methyl 4-chloro-2-fluorobenzoate (CAS data from ):

Property {[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 2-fluorobenzoate Methyl 4-chloro-2-fluorobenzoate
Molecular Formula C₁₇H₁₄ClFNO₃ C₈H₆ClFO₂
Molar Mass (g/mol) ~349.75 188.58
Key Substituents 2-Fluoro benzoate, carbamoylmethyl-4-chlorophenethyl 4-Chloro, 2-fluoro benzoate
Functional Groups Ester, carbamate, aromatic halides Ester, aromatic halides
Predicted logP¹ ~3.5 (high lipophilicity) ~2.2 (moderate lipophilicity)

¹ Estimated using fragment-based methods due to lack of experimental data.

Key Observations:
  • Size and Complexity : The target compound’s extended carbamoyl side chain increases its molecular weight and steric bulk compared to the simpler methyl 4-chloro-2-fluorobenzoate. This may reduce solubility in aqueous media but enhance interactions with hydrophobic targets.
  • Electron Effects: Both compounds feature electron-withdrawing halogens (F, Cl) on the benzoate ring, which could slow ester hydrolysis.

Functional Analogues from Literature ()

  • Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate : Contains a trifluoroacetamido group instead of a carbamate. The trifluoromethyl group increases electronegativity and metabolic resistance compared to the target compound’s chlorophenyl-carbamoyl chain.
  • Ethyl 3-amino-4,4-dicyanobut-3-enoate: Shares an ester backbone but lacks aromatic halides. The cyano groups here suggest higher reactivity, contrasting with the target’s halogen-stabilized aromatic system.

Research Implications and Limitations

  • Pharmacological Potential: The combination of fluorine and chlorine in aromatic systems is common in NSAIDs and kinase inhibitors. The carbamate group’s presence aligns with prodrug strategies, suggesting possible delayed hydrolysis for sustained release.
  • Synthetic Challenges : The carbamoylmethyl-4-chlorophenethyl side chain may complicate synthesis due to steric hindrance during coupling reactions.
  • Data Gaps : Experimental data on solubility, stability, and bioactivity are absent in the provided evidence. Further studies are needed to validate predicted properties.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C15H16ClFNO2
Molecular Weight: 293.75 g/mol
CAS Number: Not readily available in the provided sources.

The structure of the compound features a chlorophenyl group, which is known for its role in enhancing the lipophilicity and biological activity of organic compounds. The presence of the fluorobenzoate moiety may also contribute to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE may exhibit:

  • Inhibition of Enzymatic Activity: Compounds with carbamate functionalities are known to inhibit enzymes such as acetylcholinesterase, which can lead to increased levels of neurotransmitters in synaptic clefts.
  • Antiproliferative Effects: Similar derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest.

In Vitro Studies

Table 1 summarizes findings from various in vitro studies assessing the antiproliferative activity of related compounds.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
This compound A549TBDTBD

Note: TBD = To Be Determined based on future research.

Case Studies

  • Case Study on Anticancer Activity
    • A study evaluated a series of chlorophenyl derivatives for their anticancer properties against lung cancer cell lines. The results indicated that compounds similar to This compound exhibited significant growth inhibition, suggesting potential for further development as anticancer agents.
  • Neuroprotective Effects
    • Another investigation focused on neuroprotective effects, where compounds with similar structures were found to protect neuronal cells from oxidative stress-induced apoptosis. This highlights the potential neuroprotective properties of the compound under consideration.

Conclusion and Future Directions

The compound This compound shows promise due to its structural characteristics that may confer significant biological activity. Future research should focus on:

  • Detailed mechanistic studies to elucidate specific pathways affected by this compound.
  • In vivo studies to assess efficacy and safety profiles.
  • Structure-activity relationship (SAR) studies to optimize its pharmacological properties.

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